molecular formula C11H16N2 B1588410 (R)-(-)-2-(Anilinomethyl)pyrrolidine CAS No. 68295-45-4

(R)-(-)-2-(Anilinomethyl)pyrrolidine

Cat. No.: B1588410
CAS No.: 68295-45-4
M. Wt: 176.26 g/mol
InChI Key: MCHWKJRTMPIHRA-LLVKDONJSA-N
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Description

®-(-)-2-(Anilinomethyl)pyrrolidine is a chiral compound that belongs to the class of proline-based organocatalysts. It is known for its ability to facilitate various asymmetric transformations, making it a valuable tool in organic synthesis. The compound has a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-(Anilinomethyl)pyrrolidine typically involves the reaction of ®-proline with aniline under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-2-(Anilinomethyl)pyrrolidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-(Anilinomethyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: It can be reduced to form secondary amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

®-(-)-2-(Anilinomethyl)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in asymmetric synthesis, particularly in Aldol, Mannich, and Michael reactions.

    Biology: The compound can be used to study enzyme mechanisms and chiral recognition processes.

    Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which ®-(-)-2-(Anilinomethyl)pyrrolidine exerts its effects involves its ability to act as a chiral catalyst. The compound facilitates the formation of chiral centers in organic molecules by providing a chiral environment that favors the formation of one enantiomer over the other. This is achieved through interactions with molecular targets such as carbonyl compounds, where the pyrrolidine ring and aniline moiety play crucial roles in stabilizing transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-2-(Anilinomethyl)pyrrolidine: The enantiomer of ®-(-)-2-(Anilinomethyl)pyrrolidine, which has similar catalytic properties but opposite stereochemistry.

    ®-(-)-2-(Benzylaminomethyl)pyrrolidine: A similar compound with a benzyl group instead of an aniline group, used in similar asymmetric transformations.

    ®-(-)-2-(Phenylaminomethyl)pyrrolidine: Another related compound with a phenyl group, also used as a chiral catalyst.

Uniqueness

®-(-)-2-(Anilinomethyl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and an aniline moiety, which provides distinct steric and electronic properties that enhance its catalytic efficiency in asymmetric transformations. This makes it particularly valuable in the synthesis of chiral molecules with high enantiomeric purity.

Properties

IUPAC Name

N-[[(2R)-pyrrolidin-2-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11-13H,4,7-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHWKJRTMPIHRA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426196
Record name N-{[(2R)-Pyrrolidin-2-yl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68295-45-4
Record name N-{[(2R)-Pyrrolidin-2-yl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2-(Anilinomethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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